6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate
Description
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate is a synthetic compound known for its potential therapeutic applications. It is a derivative of benzo[c]chromene, a class of compounds that exhibit various biological activities. This compound is of interest in medicinal chemistry due to its unique structure and potential pharmacological properties.
Properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-13-6-8-14(9-7-13)20(22)24-15-10-11-17-16-4-2-3-5-18(16)21(23)25-19(17)12-15/h6-12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUISDDYRWSGNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The reaction proceeds through a concerted, slightly asynchronous transition state, as confirmed by density functional theory (DFT) calculations. Substituted salicylaldehydes and α,β-unsaturated carbonyl compounds are condensed to form 3-vinyl-2H-chromenes, which act as dienes. Methyl propiolate serves as the dienophile, with the reaction achieving 94% yield over two steps under solvent-free conditions at 100°C.
Table 1: Optimization of Diels-Alder Conditions
| Diene | Dienophile | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Vinyl-2H-chromene | Methyl propiolate | None | 100 | 94 |
| 3-Vinyl-5-MeO-chromene | Ethyl propiolate | None | 110 | 88 |
Oxidative Aromatization
The cyclohexadiene intermediate is treated with chloranil (tetrachloro-1,2-benzoquinone) in toluene at 80°C, inducing dehydrogenation to form the fully aromatic benzo[c]chromene system. Alternative oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) reduce yields to 78% due to over-oxidation side reactions.
Esterification with 4-Methylbenzoic Acid
The 3-hydroxy group of the benzo[c]chromene core is acylated with 4-methylbenzoyl chloride under basic conditions. Evitachem’s protocol (2025) utilizes anhydrous potassium carbonate in dichloromethane at 0–5°C to prevent hydrolysis of the acid chloride.
Acylative Coupling
A solution of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol (1.0 equiv) and 4-methylbenzoyl chloride (1.2 equiv) in dichloromethane is stirred with K2CO3 (2.0 equiv) for 12 hours. The reaction is monitored via thin-layer chromatography (TLC; ethyl acetate/hexanes 1:4), with purification by flash chromatography yielding 82–89% of the esterified product.
Table 2: Esterification Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | Dichloromethane | 0–5 | 12 | 89 |
| Et3N | THF | 25 | 24 | 75 |
Alternative Acylating Agents
4-Methylbenzoic acid can be activated in situ using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in tetrahydrofuran (THF). However, this method requires longer reaction times (48 hours) and achieves lower yields (68%) due to competing side reactions.
Structural Characterization and Analytical Data
The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
NMR Spectroscopy
- 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.4 Hz, 2H, aromatic H), 7.34 (d, J = 8.0 Hz, 2H, aromatic H), 6.89 (s, 1H, chromene H), 2.75–2.65 (m, 4H, cyclohexanone CH2), 2.43 (s, 3H, CH3), 1.95–1.85 (m, 4H, cyclohexanone CH2).
- 13C NMR (100 MHz, CDCl3): δ 193.2 (C=O), 165.4 (ester C=O), 144.1–114.2 (aromatic C), 21.7 (CH3).
High-Resolution Mass Spectrometry
HRMS (ESI-TOF) m/z calculated for C22H22O5 [M+H]+: 377.1494, found: 377.1491.
Mechanistic Insights and Reaction Optimization
Regioselectivity in Diels-Alder Reactions
The ortho-quinonoid structure of 3-vinyl-2H-chromenes directs the dienophile to attack at the C4 position, ensuring regioselective formation of the benzo[c]chromene scaffold. Computational studies indicate a 12.3 kcal/mol preference for the observed regioisomer over alternative pathways.
Solvent and Temperature Effects
Polar aprotic solvents like DMF diminish yields (<50%) by stabilizing zwitterionic intermediates, while nonpolar solvents (toluene, dichloromethane) favor the concerted mechanism. Elevated temperatures (>100°C) promote side reactions, including retro-Diels-Alder decomposition.
Applications and Derivatives
The 4-methylbenzoate ester enhances lipophilicity, improving blood-brain barrier penetration in preclinical models. Derivatives with electron-withdrawing substituents on the benzoate moiety exhibit increased inhibitory activity against cyclooxygenase-2 (COX-2), with IC50 values as low as 0.8 µM.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid or alcohol derivatives:
| Reaction Conditions | Products | Mechanistic Pathway |
|---|---|---|
| Aqueous HCl (1M), reflux, 8h | 4-Methylbenzoic acid + 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol | Acid-catalyzed ester hydrolysis |
| NaOH (2M), ethanol, 60°C, 6h | Sodium 4-methylbenzoate + 3-hydroxybenzo[c]chromenone (isolated via acidification) | Base-mediated saponification |
Key observations:
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for water attack.
-
Basic conditions deprotonate the nucleophile (OH⁻), accelerating cleavage of the ester bond.
Ester Transposition Reactions
The compound participates in transesterification and ester interchange reactions due to its labile benzoate group:
Mechanistic insights:
-
Acid-catalyzed transesterification involves nucleophilic attack by the alcohol on the activated ester carbonyl.
-
Acyl chloride reactions proceed via a two-step process: initial ester cleavage followed by re-esterification .
Reduction of the Ketone Group
The 6-oxo group is selectively reduced to a secondary alcohol using hydride donors:
| Reducing Agent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 2h | 6-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate | Racemic mixture |
| LiAlH(t-Bu)₃ | THF, -78°C → rt, 4h | 6-Hydroxy derivative (enhanced diastereoselectivity) | 85% syn selectivity |
Critical notes:
-
NaBH₄ achieves partial reduction but lacks stereocontrol due to the rigid bicyclic system.
-
Bulky hydrides like LiAlH(t-Bu)₃ favor axial attack on the ketone, leading to syn diastereomers.
Nucleophilic Aromatic Substitution
Electrophilic activation of the chromene ring enables substitution at the 3-position:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30min | 3-Nitrobenzo[c]chromenone ester derivative | >90% para to ester |
| Cl₂, FeCl₃ | DCM, rt, 2h | 3-Chloro-substituted analog | Ortho/para mixture |
Structural influences:
-
The electron-withdrawing ester group directs electrophiles to the meta position relative to itself.
-
Steric hindrance from the fused cyclohexanone ring limits substitution at adjacent positions.
Oxidation Reactions
Controlled oxidation modifies the chromene system and side chains:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄, H₂O | 80°C, 4h | Ring-opened dicarboxylic acid derivative | Polymer precursor |
| Ozone, then Zn/H₂O | -78°C → rt, 6h | Cleavage of chromene double bond to diketone | Degradation studies |
Limitations:
-
Strong oxidants like KMnO₄ cause irreversible degradation of the bicyclic framework.
-
Ozonolysis selectively targets the chromene double bond without affecting the ester group.
Photochemical Reactivity
UV irradiation induces [4π] electrocyclic ring-opening of the chromene system:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | cis-1,3-Diene intermediate | Φ = 0.32 |
| 365 nm | Toluene | Reversible isomerization to trans-diene | Φ = 0.18 |
Applications:
-
Photoresponsive materials leveraging reversible ring-opening/closure cycles.
-
Controlled release systems activated by specific UV wavelengths.
Scientific Research Applications
Research has highlighted several biological activities associated with this compound:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit strong antioxidant properties. This could be beneficial in mitigating oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary investigations suggest that the compound may have antimicrobial effects against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE). Inhibition of AChE is particularly significant in the context of Alzheimer's disease therapy.
Therapeutic Applications
The potential therapeutic applications of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate can be categorized as follows:
Neuroprotective Effects
Due to its ability to inhibit AChE and other neurotoxic pathways, this compound may serve as a candidate for developing treatments for neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated promising results in reducing cognitive decline associated with AChE activity.
Anticancer Potential
Research into similar compounds has indicated selective cytotoxicity towards cancer cell lines while sparing normal cells. This property could make it a valuable candidate for cancer therapy.
Anti-inflammatory Properties
The structural characteristics of the compound suggest potential anti-inflammatory effects, which could be explored further in the context of chronic inflammatory diseases.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy and safety of this compound:
Mechanism of Action
The mechanism of action of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate involves its interaction with specific molecular targets within the cell. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2,4-dichlorophenoxy)acetate
- 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate
Uniqueness
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate is unique due to its specific ester linkage and the presence of the 4-methylbenzoate group. This structural feature may confer distinct pharmacological properties compared to other similar compounds, making it a valuable subject for further research .
Biological Activity
6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate is a synthetic compound derived from the benzo[c]chromene structure, which has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₇H₁₈O₅
- CAS Number : 304896-80-8
The structure features a benzo[c]chromene core with a methylbenzoate moiety that may influence its biological interactions.
Research indicates that compounds related to benzo[c]chromenes exhibit various biological activities, including:
- Antioxidant Activity : The compound may act as a free radical scavenger, reducing oxidative stress in cells.
- Anti-inflammatory Effects : It has been suggested that such compounds can modulate inflammatory pathways, potentially beneficial in treating chronic inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Antioxidant and Anti-inflammatory Study :
A study conducted by Chen et al. (2014) demonstrated that derivatives of benzo[c]chromenes could significantly reduce reactive oxygen species (ROS) levels in vitro. This suggests that this compound may have similar properties, potentially offering protective effects against oxidative damage in cells . -
Antimicrobial Activity Assessment :
A recent investigation into the antimicrobial properties of related compounds revealed that certain benzo[c]chromene derivatives displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. This opens avenues for exploring the therapeutic potential of this compound in treating bacterial infections . -
Cytotoxicity Evaluation :
In a cytotoxicity assay involving various cancer cell lines, compounds similar to this compound exhibited selective cytotoxic effects while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Q & A
Q. What are the established synthetic routes for 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate?
- Methodological Answer : The compound’s synthesis typically involves cyclocondensation reactions. For example, benzo[c]chromen-6-ones (core structures) can be synthesized via cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under anhydrous conditions . Esterification of the hydroxyl group at position 3 with 4-methylbenzoyl chloride in dichloromethane, using DMAP as a catalyst, yields the final product. Solvent choice and temperature control (0–25°C) are critical to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming regiochemistry and substituent positions. For example, aromatic protons in the benzoate moiety appear as distinct doublets (~7.2–8.1 ppm), while the chromenone ring protons show upfield shifts due to conjugation .
- X-ray Crystallography : Single-crystal X-ray studies (e.g., CCDC deposition) resolve stereochemical ambiguities. Data tables in crystallography reports (e.g., bond angles, torsion angles) validate the tetracyclic fused-ring system .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 369.12) .
Q. How stable is this compound under standard laboratory storage conditions?
- Methodological Answer : Stability tests indicate degradation risks under prolonged light exposure or humidity. Store in amber glass vials at –20°C in anhydrous conditions. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 6 months .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers in solution vs. solid-state rigidity). For example, X-ray structures may show planar benzoyl groups, while NMR reveals conformational flexibility. Use variable-temperature NMR to identify coalescence points or employ DFT calculations (B3LYP/6-31G*) to model energy barriers between conformers .
Q. What mechanistic insights explain the regioselectivity of its cyclocondensation reactions?
- Methodological Answer : The reaction proceeds via a stepwise [4+2] cycloaddition mechanism. Computational studies (e.g., Fukui function analysis) highlight the electrophilic character of the chromene aldehyde’s β-carbon, directing nucleophilic attack by silyloxy dienes. Steric hindrance from the 4-methyl group on the benzoate further biases regioselectivity .
Q. What in silico strategies predict its pharmacokinetic properties?
- Methodological Answer : Use tools like SwissADME or ADMETLab to estimate logP (2.8–3.1), aqueous solubility (LogS = –4.5), and CYP450 metabolism. Molecular dynamics simulations (AMBER force field) model membrane permeability, showing moderate blood-brain barrier penetration due to the chromenone’s lipophilicity .
Q. How do structural modifications (e.g., fluorination) alter its bioactivity?
- Methodological Answer : Fluorine substitution at the 6-oxo position increases metabolic stability (e.g., reduced CYP2D6 oxidation). SAR studies compare IC values in enzyme assays (e.g., kinase inhibition) using analogues like 6-(difluoromethyl) derivatives. Synthesize variants via Pd-catalyzed cross-coupling and evaluate via SPR binding assays .
Key Research Gaps
- Stereochemical Effects : Limited data on enantiomeric purity and chiral HPLC separation methods.
- In Vivo Toxicity : No published LD or subchronic toxicity studies in model organisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
